3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, thiophene, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluorobenzenesulfonyl chloride, furan-2-yl-ethanol, and thiophene-3-yl-ethanol. The synthesis could involve steps such as:
Nucleophilic substitution: Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with furan-2-yl-ethanol under basic conditions to form an intermediate.
Coupling reaction: Introducing thiophene-3-yl-ethanol to the intermediate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent. The presence of sulfonamide groups suggests possible antibacterial or antifungal activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(2-(furan-2-yl)ethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-14-8-12(3-4-15(14)18)24(20,21)19-9-13(11-5-7-23-10-11)16-2-1-6-22-16/h1-8,10,13,19H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXURWYNQLOJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.